Home > Products > Screening Compounds P8175 > (2Z)-3-(4-FLUOROPHENYL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE
(2Z)-3-(4-FLUOROPHENYL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE -

(2Z)-3-(4-FLUOROPHENYL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE

Catalog Number: EVT-4432131
CAS Number:
Molecular Formula: C27H24FN3O2
Molecular Weight: 441.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: Osimertinib is an antineoplastic agent, specifically a third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI). It is used to treat non-small cell lung cancer with specific EGFR mutations. []

Relevance: Osimertinib shares a core structural motif with N-[2-(4-fluorophenyl)-1-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide: the 2-methyl-1H-indol-3-yl group. This indole moiety, substituted at the 2-position with a methyl group and connected to a longer alkyl chain, plays a crucial role in binding to the target protein. []

(E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one

Compound Description: (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one is a key intermediate in the synthesis of various biologically active compounds, including Osimertinib. []

Relevance: This compound serves as a direct precursor to the 2-methyl-1H-indol-3-yl moiety found in both Osimertinib and N-[2-(4-fluorophenyl)-1-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide. It highlights a common synthetic pathway and emphasizes the importance of the indole structure in this class of compounds. []

3-Chloro-N-(2-((2-dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide

Compound Description: This compound is identified as a potential genotoxic impurity in Osimertinib mesylate. Its presence underscores the need for sensitive analytical methods to monitor the purity of Osimertinib. []

Relevance: This impurity is structurally similar to both N-[2-(4-fluorophenyl)-1-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide and Osimertinib. It contains the characteristic 2-methyl-1H-indol-3-yl group and a substituted propanamide side chain, suggesting a potential for similar biological activity or interactions. []

N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)-3-methoxypropanamide

Compound Description: This compound is a major degradation product of Osimertinib observed under basic hydrolytic stress conditions. It highlights a potential instability of the parent drug under certain conditions. []

Relevance: Similar to the previously mentioned genotoxic impurity, this degradation product shares the 2-methyl-1H-indol-3-yl and a substituted propanamide side chain with N-[2-(4-fluorophenyl)-1-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide. This structural similarity may contribute to shared biological properties or challenges in the formulation and stability of these compounds. []

Properties

Product Name

(2Z)-3-(4-FLUOROPHENYL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE

IUPAC Name

N-[(Z)-1-(4-fluorophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethylamino]-3-oxoprop-1-en-2-yl]benzamide

Molecular Formula

C27H24FN3O2

Molecular Weight

441.5 g/mol

InChI

InChI=1S/C27H24FN3O2/c1-18-22(23-9-5-6-10-24(23)30-18)15-16-29-27(33)25(17-19-11-13-21(28)14-12-19)31-26(32)20-7-3-2-4-8-20/h2-14,17,30H,15-16H2,1H3,(H,29,33)(H,31,32)/b25-17-

InChI Key

NCWJGHAYPINRTE-UQQQWYQISA-N

SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)C(=CC3=CC=C(C=C3)F)NC(=O)C4=CC=CC=C4

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)C(=CC3=CC=C(C=C3)F)NC(=O)C4=CC=CC=C4

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)/C(=C/C3=CC=C(C=C3)F)/NC(=O)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.